molecular formula C25H27N3O4S2 B5393207 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide

Cat. No.: B5393207
M. Wt: 497.6 g/mol
InChI Key: HLEZPOJBZJTJMQ-QLYXXIJNSA-N
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Description

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, an imidazolidinyl group, and a phenyl group. Its molecular formula is C21H22N2O4S2, and it has a molecular weight of 430.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylimidazolidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The imidazolidinyl group may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-tosylbenzenesulfonamide: Similar structure but lacks the imidazolidinyl group.

    N-(4-methylphenyl)sulfonyl)imino]phenyliodinane: :

Properties

IUPAC Name

(NZ)-4-methyl-N-[1-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]ethylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-19-9-13-23(14-10-19)33(29,30)26-21(3)27-17-18-28(25(27)22-7-5-4-6-8-22)34(31,32)24-15-11-20(2)12-16-24/h4-16,25H,17-18H2,1-3H3/b26-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEZPOJBZJTJMQ-QLYXXIJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCN(C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCN(C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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